5-Bromo-2-(pyrrolidin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-2-pyrrolidin-3-ylpyrimidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-11-8(12-5-7)6-1-2-10-3-6/h4-6,10H,1-3H2 |
InChI Key |
NJRVMGMEUZMQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Pyrrolidin 3 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of individual atoms. For a complete structural assignment of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative numbers (integration). The chemical shifts (δ) are indicative of the electronic environment of the protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Pyrimidine (B1678525) H-4, H-6 | 8.0 - 9.0 | Singlet or Doublet |
| Pyrrolidine (B122466) CH (linked to pyrimidine) | 4.0 - 5.0 | Multiplet |
| Pyrrolidine CH₂ | 1.8 - 3.5 | Multiplets |
| Pyrrolidine NH | 1.5 - 4.0 | Broad Singlet |
Note: The specific chemical shifts and coupling constants would depend on the solvent used and the specific conformation of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts are characteristic of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Pyrimidine C-2 | 160 - 170 |
| Pyrimidine C-4, C-6 | 155 - 165 |
| Pyrimidine C-5 (attached to Br) | 100 - 115 |
| Pyrrolidine C-3 (linked to pyrimidine) | 50 - 65 |
| Pyrrolidine C-2, C-5 | 45 - 60 |
| Pyrrolidine C-4 | 25 - 40 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the connection between the pyrrolidin-3-yl group and the C-2 position of the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio, would result in a distinctive isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.
Expected HRMS Data:
| Ion | Calculated Exact Mass [M+H]⁺ (for C₈H₁₁⁷⁹BrN₃) | Calculated Exact Mass [M+H]⁺ (for C₈H₁₁⁸¹BrN₃) |
| [C₈H₁₁BrN₃+H]⁺ | 228.0185 | 230.0165 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of ions into the gas phase, typically as protonated molecules [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the compound. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, along with the characteristic isotopic pattern of bromine.
Based on a thorough search of scientific databases and literature, specific experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available. Detailed research findings, including specific vibrational mode assignments from Infrared (IR) spectroscopy, single-crystal X-ray diffraction (SC-XRD) data, and Hirshfeld surface analysis for this particular compound, have not been published in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article with detailed data tables and research findings as requested in the prompt. The creation of such content without experimental data would require speculation and fabrication of results, which falls outside the scope of providing factual and accurate information.
Computational and Theoretical Studies on 5 Bromo 2 Pyrrolidin 3 Yl Pyrimidine
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and geometry of molecules.
Geometry Optimization and Conformational Analysis
A critical first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of a molecule's atoms—its lowest energy conformation. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles. For 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine, this would involve determining the precise spatial relationship between the pyrimidine (B1678525) ring, the pyrrolidine (B122466) ring, and the bromine atom. A conformational analysis would further explore other stable, low-energy arrangements of the molecule, which is particularly relevant due to the flexible nature of the pyrrolidinyl group. Without specific research on this compound, these geometric parameters remain undetermined.
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. The Potential Energy Distribution (PED) analysis further dissects these vibrational modes, assigning them to specific stretching, bending, or twisting motions within the molecule. For this compound, this would allow for the theoretical prediction of its vibrational spectra and a detailed understanding of the dynamics of its atomic movements. However, no such analysis has been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would identify the reactive sites, such as the nitrogen atoms of the pyrimidine ring and the bromine atom, offering insights into its intermolecular interactions. This vital predictive information is currently unavailable.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its chemical reactivity and optical characteristics.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The specific HOMO and LUMO energy levels and the corresponding energy gap for this compound have not been computationally determined in published studies.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can reveal the extent of intramolecular charge transfer and delocalization of electron density. For this compound, NBO analysis would quantify the electronic interactions between the pyrimidine ring, the pyrrolidine substituent, and the bromine atom, providing a deeper understanding of its electronic stability and the nature of its chemical bonds. This level of detailed electronic analysis is not currently available in the scientific literature.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of molecules. For a compound like this compound, density functional theory (DFT) would be a common method to calculate a variety of molecular properties, also known as quantum chemical descriptors. These descriptors help in predicting the behavior of the molecule in chemical reactions and biological interactions.
Key descriptors that would be investigated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
Without specific studies on this compound, it is not possible to provide a data table of its quantum chemical descriptors.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. This analysis helps in understanding how a molecule absorbs light and its photophysical properties.
A TD-DFT study on this compound would involve:
Calculation of Excitation Energies: Determining the energies required to promote an electron from a lower energy orbital to a higher energy one.
Oscillator Strengths: Calculating the intensity of these electronic transitions.
Simulation of the UV-Vis Spectrum: Combining the excitation energies and oscillator strengths to generate a theoretical UV-Vis absorption spectrum. This spectrum can then be compared with experimental data to validate the computational model.
As no such studies have been published for this specific compound, a data table of its electronic absorption properties cannot be generated.
Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for understanding the Structure-Activity Relationship (SAR), which correlates the chemical structure of a compound with its biological activity.
For this compound, a molecular docking study would entail:
Identification of a Biological Target: Selecting a relevant protein target where pyrimidine derivatives are known to exhibit activity.
Prediction of Binding Mode: Docking the 3D structure of the compound into the active site of the target protein to predict its preferred binding orientation and conformation.
Analysis of Interactions: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein.
Binding Affinity Estimation: Calculating a docking score or estimating the binding free energy to predict the strength of the interaction.
These insights are crucial for designing new derivatives with improved potency and selectivity. In the absence of published research, it is not possible to provide a table of docking results or a detailed SAR analysis for this compound.
Chemical Reactivity and Derivatization of 5 Bromo 2 Pyrrolidin 3 Yl Pyrimidine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine, the C5-bromine atom serves as a versatile handle for such transformations.
Suzuki-Miyaura Coupling at the C5-Bromine Position
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. nih.govresearchgate.net The bromine atom at the C5 position of the pyrimidine (B1678525) ring is well-suited for this reaction, allowing for the introduction of a variety of aryl and heteroaryl substituents. This reaction is valued for its mild conditions and tolerance of numerous functional groups. mdpi.comnih.gov
The general scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. semanticscholar.orgpreprints.org Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and catalyst systems generated in situ from a palladium(II) source like palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand. acs.orgrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines
| Reactant | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 5-Bromopyrimidine (B23866) derivative | Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | Good to Excellent mdpi.commdpi.com |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Heteroarylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent rsc.org |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |
This table presents generalized conditions based on reactions with similar brominated heterocyclic substrates.
Research has shown that electron-rich boronic acids tend to produce good yields in couplings with brominated pyrimidines. mdpi.com The reaction provides a robust method for creating libraries of 5-substituted-2-(pyrrolidin-3-yl)pyrimidine derivatives for various applications, including pharmaceutical development. semanticscholar.org
Other Cross-Coupling Reactions (e.g., with Organoindium Reagents)
Beyond the Suzuki-Miyaura reaction, the C5-bromine position can participate in other palladium-catalyzed cross-coupling reactions. One notable example involves the use of organoindium reagents. rsc.org These reactions have gained attention due to their tolerance of a wide variety of functional groups and protic solvents. rsc.org
In a study involving the closely related 5-bromo-2-chloropyrimidine, palladium-catalyzed cross-coupling with triorganoindium reagents (R₃In) was shown to be highly chemoselective. nih.gov The reaction could be controlled to achieve selective substitution at the C5 position, which is more reactive than the C2-chloro position under these conditions. This methodology was successfully applied to the synthesis of the marine alkaloid hyrtinadine A. nih.gov
Table 2: Chemoselective Cross-Coupling of 5-Bromo-2-chloropyrimidine with Triorganoindium Reagents
| Substrate | Reagent | Catalyst | Product | Key Finding |
|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Tri(indol-3-yl)indium | Pd(PPh₃)₄ | 5-(Indol-3-yl)-2-chloropyrimidine | Selective coupling at the C5-bromo position nih.gov |
| 5-Bromo-2-chloropyrimidine | Triphenylindium | Pd(dppf)Cl₂ | 5-Phenyl-2-chloropyrimidine | High selectivity for the C-Br bond activation nih.gov |
This table is based on the reactivity of a similar substrate, demonstrating the principle of selective cross-coupling.
These findings suggest that this compound would similarly undergo selective cross-coupling at the C5 position with various organoindium reagents, providing access to a range of derivatives that might be difficult to synthesize via other methods.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or halogens. wikipedia.orgnih.gov In this compound, the bromine atom can act as a leaving group in SNAr reactions, although this is generally less favorable than substitution of a fluoride (B91410) or nitro group. nih.gov
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. wikipedia.orgnih.gov The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring.
While direct SNAr displacement of the C5-bromine is possible, other positions on the pyrimidine ring can also be targets for nucleophilic attack, especially under certain conditions or if other leaving groups are present. ossila.com For instance, in related 5-bromopyrimidine systems, reactions with amines have been shown to result in substitution, sometimes involving rearrangement or substitution at positions other than the one bearing the bromine. rsc.org The reactivity of pyrimidines in SNAr reactions is a cornerstone of medicinal chemistry for the synthesis of functionalized heterocycles. nih.govnih.gov
Reactions Involving the Pyrrolidin-3-yl Moiety
The pyrrolidin-3-yl substituent offers additional opportunities for derivatization, primarily through reactions at the pyrrolidine (B122466) nitrogen and transformations involving its chiral center. researchgate.netd-nb.info
Functionalization of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo a variety of functionalization reactions. These include N-alkylation, N-acylation, N-arylation, and reductive amination. Such modifications are crucial for modulating the physicochemical properties of the molecule, such as its solubility, basicity, and ability to form hydrogen bonds.
Common strategies for functionalization include:
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form amides.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or other C-N coupling methods can be used to attach aryl groups. nih.govnih.gov
Boc Protection: The nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group during multi-step syntheses to prevent unwanted side reactions. This protecting group can be subsequently removed under acidic conditions. nih.govnih.gov
Stereoselective Reactions at the Pyrrolidine Chiral Center
The C3 atom of the pyrrolidin-3-yl group is a stereocenter, meaning that this compound can exist as a pair of enantiomers ((R) and (S)). The stereochemistry of this center is a critical feature, as different enantiomers of a chiral drug can have vastly different biological activities. d-nb.info
The synthesis of enantiomerically pure forms of this compound is therefore of significant interest. This can be achieved either by starting from a chiral precursor, such as a derivative of proline or glutamic acid, or by resolving a racemic mixture. google.commdpi.com Stereoselective synthetic methods are paramount in modern drug discovery to produce single-enantiomer compounds. nih.gov Once the chiral center is established, it can potentially influence the stereochemical outcome of subsequent reactions on other parts of the molecule, a process known as diastereoselective synthesis.
Mechanistic Investigations of Key Transformations
The chemical behavior of this compound is dictated by the electronic properties of its constituent pyrimidine and pyrrolidine rings, as well as the presence of the bromine substituent. Mechanistic studies of related compounds provide insight into the likely pathways of its key transformations.
Photoinduced Alkylation Reactions
While specific mechanistic studies on the photoinduced alkylation of this compound are not extensively documented, the photochemistry of halogenated pyrimidines and related N-heterocycles suggests a plausible radical-mediated pathway. The process is likely initiated by the absorption of UV or visible light, leading to the formation of an excited state of the pyrimidine ring.
One potential mechanism involves the formation of an electron donor-acceptor (EDA) complex between the pyrimidine derivative and the alkylating agent, particularly with alkyl bromides. researchgate.netorganic-chemistry.org Upon photoexcitation, a single electron transfer (SET) can occur within this complex, leading to the homolytic cleavage of the carbon-bromine bond of the alkylating agent and generating an alkyl radical.
Alternatively, direct photolysis of the C-Br bond on the pyrimidine ring could occur, although this is generally less efficient without a photosensitizer. The resulting pyrimidinyl radical could then react with a suitable alkylating agent.
A generalized radical chain mechanism is proposed as follows:
Initiation: The pyrimidine derivative (P) absorbs light, forming an excited state (P*). This excited state can interact with an alkyl halide (R-X) to form an alkyl radical (R•).
P + hν → P*
P* + R-X → P-X•− + R•
Propagation: The alkyl radical attacks the pyrimidine ring, typically at a carbon atom, to form a radical intermediate. Subsequent loss of a hydrogen atom or other substituent re-aromatizes the ring, yielding the alkylated product.
Termination: Combination of any two radical species can terminate the chain reaction.
The regioselectivity of the alkylation would be influenced by the stability of the resulting radical intermediate.
Regioselectivity Studies in Pyrimidine Synthesis
The synthesis of this compound and its derivatives often involves nucleophilic aromatic substitution (SNAr) on a di- or tri-substituted pyrimidine precursor. The regioselectivity of these reactions is a critical aspect, determining the final structure of the product. Studies on related di-substituted pyrimidines, such as 2,4-dichloropyrimidine, provide a framework for understanding the factors governing this selectivity. wuxiapptec.com
In general, for nucleophilic attack on a 2,4-dihalopyrimidine, the C4 position is more susceptible to substitution than the C2 position. stackexchange.com This preference is attributed to the greater electron deficiency at C4, which can be rationalized by examining the resonance structures of the Meisenheimer-like intermediate formed upon nucleophilic attack. The intermediate for C4 attack allows for delocalization of the negative charge onto both ring nitrogen atoms, whereas the intermediate for C2 attack only allows for delocalization onto one nitrogen.
However, the regioselectivity is highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring. wuxiapptec.com For instance, the presence of an electron-donating group (EDG) at the C6 position can reverse this selectivity, favoring substitution at the C2 position. This is because the EDG can destabilize the transition state for C4 attack to a greater extent than for C2 attack.
Table 1: Influence of Substituents on the Regioselectivity of Nucleophilic Aromatic Substitution on Dichloropyrimidines
| Precursor | Nucleophile | Major Product | Reference |
| 2,4-Dichloropyrimidine | Amine | 4-Amino-2-chloropyrimidine | wuxiapptec.com |
| 2,4-Dichloro-6-methylpyrimidine | Amine | 2-Amino-4-chloro-6-methylpyrimidine | wuxiapptec.com |
| 2,4-Dichloro-5-nitropyrimidine | Amine | 4-Amino-2-chloro-5-nitropyrimidine | General SNAr Principles |
This table is illustrative and based on general principles of SNAr on pyrimidines.
In the context of synthesizing this compound, a likely precursor would be a 5-bromo-2,X-dihalopyrimidine (where X is a halogen). The reaction with a pyrrolidine derivative would then be subject to these regiochemical considerations.
Acid-Catalyzed Rearrangement Mechanisms
One hypothetical rearrangement could involve an N-N acyl migration if an acyl group is present on the pyrrolidine nitrogen. More drastic rearrangements, such as the Dimroth rearrangement, which involves the transposition of ring atoms in a heterocyclic system, could be envisioned under specific conditions, although this is less common for pyrimidines themselves without specific activating groups.
Another possibility is an acid-catalyzed cleavage and re-formation of the bond connecting the pyrrolidine and pyrimidine rings, potentially leading to isomeric products if the reaction is reversible and thermodynamically controlled. The stability of the carbocation intermediates would play a crucial role in directing the outcome of such rearrangements. Without experimental data, these proposed mechanisms remain speculative.
Role in Organic Synthesis and Scaffold Design
Building Block for Complex Heterocyclic Systems
The inherent reactivity of 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine makes it an excellent precursor for the synthesis of more intricate heterocyclic systems. researchgate.netekb.eg The bromine atom can be readily displaced or participate in cross-coupling reactions, while the secondary amine of the pyrrolidine (B122466) ring can be engaged in various transformations. This allows for the systematic construction of polycyclic structures with potential applications in medicinal chemistry. The pyrimidine (B1678525) core itself is a key component in numerous bioactive compounds, and using derivatives like this one as starting points is a common strategy in drug discovery. researchgate.net
One of the most significant applications of pyrimidine-based building blocks is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. jchr.orgresearchgate.netnih.govasianpubs.org These fused systems are of great interest due to their potent biological activities, including their role as protein kinase inhibitors. nih.gov The general synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. nih.gov
In this context, this compound can be envisioned as a key intermediate. The pyrrolidine portion can be derived from precursors that are later cyclized to form part of a larger, fused system. More directly, the bromo-pyrimidine core can be elaborated through reactions that build an adjacent ring. For instance, the bromine atom allows for palladium-catalyzed cross-coupling reactions to introduce substituents that can then participate in intramolecular cyclizations to form fused rings like pyrazolo[1,5-a]pyrimidines. nih.gov The pyrazolo[1,5-a]pyrimidine moiety has been identified as crucial for interacting with key residues in enzyme active sites, such as the Met592 residue in Tropomyosin Receptor Kinase (Trk). mdpi.com The pyrrolidine substituent at the 2-position of the pyrimidine can also significantly influence the biological activity and selectivity of the final fused derivative. mdpi.comresearchgate.net
| Fused System | General Synthetic Strategy | Key Precursors | Potential Role of this compound |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation, Cross-coupling followed by cyclization | Aminopyrazoles, β-dicarbonyls, Bromo-pyrimidines | Starting material for introducing substituents via the bromo group for subsequent ring closure. |
| Pyrrolo[2,3-d]pyrimidines | Carbonyl-amine condensation, Halogenation | Substituted pyrroles, Pyrimidine derivatives | Core scaffold onto which a pyrrole (B145914) ring can be fused. |
| Pyrano[2,3-d]pyrimidines | Multicomponent condensation reactions | Thiobarbituric acid, Malononitrile, Aldehydes | Provides the core pyrimidine ring for further annulation reactions. researchgate.net |
Beyond bicyclic fused systems, this compound is a valuable precursor for constructing more complex tricyclic heterocyclic cores. These multi-ring systems are often designed to mimic the structures of natural products or to present pharmacophores in a rigid, three-dimensional arrangement to enhance binding affinity and selectivity for biological targets. For example, the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine derivatives has been explored for developing novel antitumor agents. mdpi.com The construction of such scaffolds often involves a stepwise approach where rings are sequentially built upon a central heterocyclic core. Starting with this compound, a second ring can be fused to the pyrimidine core, followed by the construction of a third ring, potentially involving the pyrrolidine nitrogen or a substituent introduced at the bromine's position.
Scaffold for Diversification and Library Synthesis
In modern drug discovery, the generation of chemical libraries around a privileged scaffold is a key strategy for identifying hit and lead compounds. The pyrimidine ring is considered an ideal modular scaffold for creating such libraries due to its prevalence in approved drugs and natural products. nih.gov this compound is exceptionally well-suited for this purpose. The bromine atom serves as a versatile chemical handle for introducing a wide array of substituents through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. This allows for the creation of a large library of analogues where the group at the 5-position is varied, systematically exploring the structure-activity relationship (SAR).
The pyrrolidine moiety offers another axis for diversification. researchgate.net The secondary amine can be acylated, alkylated, or used in reductive amination reactions to append a second library of building blocks. This dual-handle approach enables the combinatorial synthesis of a large matrix of compounds from a single, advanced intermediate, significantly accelerating the discovery process. broadinstitute.org The use of pyrimidine cores in DNA-encoded library (DEL) technology further highlights their importance as scaffolds for generating massive libraries for screening against biological targets. nih.gov
| Reactive Site | Reaction Type | Example Reagents/Conditions | Introduced Diversity |
|---|---|---|---|
| C5-Bromine | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl and heteroaryl groups |
| C5-Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted amino groups |
| Pyrrolidine N-H | Acylation | Acid chlorides, acylating agents | Amide functionalities |
| Pyrrolidine N-H | Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl groups |
Precursor for Advanced Chemical Probes and Tools in Chemical Biology
Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.gov They are indispensable tools in chemical biology for target identification, validation, and understanding cellular processes. This compound can serve as an excellent precursor for the synthesis of such advanced chemical tools. nih.gov
The core scaffold can be optimized for affinity and selectivity towards a specific biological target. Subsequently, the bromine atom can be used as an attachment point for reporter tags (like fluorophores or biotin) or reactive groups (like photoaffinity labels or electrophilic warheads for covalent inhibitors). rsc.org For example, a fluorescent dye could be appended via a Suzuki coupling reaction to create a probe for imaging the localization of a target protein within living cells. Similarly, attaching a biotin (B1667282) tag would allow for affinity-based protein profiling and pulldown experiments to identify the cellular binding partners of the molecule. The development of such customized chemical tools is critical for advancing our understanding of complex biological pathways and for the development of new therapeutic strategies. nih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Pathways
While classical methods for pyrimidine (B1678525) synthesis, often involving the condensation of β-dicarbonyls with amidines, are well-established, there is considerable scope for developing more advanced and efficient synthetic routes for 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine and its analogs. wjarr.comwikipedia.org Future research should focus on modern synthetic methodologies that offer improved yields, greater atom economy, and enhanced operational simplicity.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could streamline the synthesis by combining three or more starting materials in a single step, thereby reducing waste and purification efforts. tandfonline.com
Cross-Coupling Chemistry: The bromine atom is an ideal handle for post-synthesis modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). gsconlinepress.comnih.gov This would enable the rapid generation of a diverse library of 5-substituted pyrimidine derivatives for various screening purposes.
Asymmetric Synthesis: Developing stereoselective routes to introduce the pyrrolidine (B122466) moiety would allow for the synthesis of enantiomerically pure forms of the compound, which is crucial for potential pharmaceutical applications.
Table 1: Comparison of Potential Synthetic Methodologies
| Feature | Traditional Synthesis (e.g., Stepwise Condensation) | Proposed Advanced Synthesis (e.g., MCR, Flow Chemistry) |
|---|---|---|
| Number of Steps | Multiple | Single or Few Steps |
| Yield | Often Moderate | Potentially Higher |
| Atom Economy | Lower | Higher |
| Purification | Multiple Chromatographic Steps | Simplified Purification |
| Scalability | Challenging | More Amenable to Scale-up |
| Diversity Generation | Labor-intensive | Rapid Library Synthesis |
Advanced Computational Investigations into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving resources. For this compound, advanced computational studies are an unexplored avenue that could yield significant insights.
Future computational research could focus on:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to map the electron density distribution, predict sites of reactivity, and calculate the energies of reaction intermediates and transition states. nih.gov This would be invaluable for understanding the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyrimidine ring. wikipedia.org
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the flexible pyrrolidine ring and its interaction with solvent molecules or potential biological targets. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of potential synthetic reactions, helping to optimize conditions for yield and selectivity.
Table 2: Potential Computational Methods and Their Applications
| Computational Method | Research Focus | Potential Insights |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Prediction of reactive sites (e.g., for substitution), bond strengths, and spectral properties. |
| Molecular Dynamics (MD) | Conformational Analysis | Understanding the flexibility of the pyrrolidine ring and its preferred spatial arrangements. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Ligand Interactions | Modeling potential interactions with biological targets to guide drug design efforts. |
| Transition State Theory | Reaction Pathways | Elucidating mechanisms of synthetic transformations to optimize reaction conditions. |
Exploration of Supramolecular Chemistry and Crystal Engineering
The presence of a bromine atom and nitrogen atoms in the pyrimidine ring makes this compound an excellent candidate for studies in supramolecular chemistry and crystal engineering. The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction. acs.org
Unexplored research directions in this area include:
Halogen Bonding Studies: Investigating the co-crystallization of the compound with a variety of halogen bond acceptors (e.g., pyridines, carboxylates) to construct novel supramolecular assemblies such as chains, layers, or three-dimensional networks.
Polymorphism Screening: A systematic study of crystallization conditions could reveal different polymorphic forms of the compound, each with unique physicochemical properties (e.g., solubility, stability), which is of paramount importance in the pharmaceutical industry.
Co-crystal Formation: Forming co-crystals with other active pharmaceutical ingredients (APIs) or excipients could be a strategy to enhance properties like solubility or bioavailability.
Integration with Flow Chemistry and Automated Synthesis
Modern advancements in laboratory automation and continuous-flow manufacturing can significantly accelerate chemical research and development. researchgate.net Applying these technologies to the synthesis of this compound represents a major opportunity for innovation.
Future work could involve:
Continuous Flow Synthesis: Developing a continuous-flow process for the synthesis would offer benefits such as precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous reagents, and easier scalability. researchgate.netnih.govmdpi.com
Automated Synthesis Platforms: Utilizing automated synthesis platforms could enable high-throughput synthesis of analog libraries. researchgate.netresearchgate.net By systematically varying the building blocks, hundreds or thousands of derivatives could be rapidly produced and screened for desired properties. nih.gov
Table 3: Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited, potential for hotspots | Excellent, highly efficient |
| Mixing | Often inefficient | Rapid and predictable |
| Safety | Higher risk with large volumes | Inherently safer, small reactor volumes |
| Control | Less precise | Precise control of time, temp, pressure |
| Reproducibility | Can be variable | High reproducibility |
| Scale-up | Redesign often needed | "Scaling out" by running longer |
Application in Materials Science and Optoelectronic Research
Pyrimidine derivatives have garnered significant interest in materials science due to their unique electronic properties. mdpi.com The electron-deficient nature of the pyrimidine ring makes it a useful building block for organic electronic materials. researchgate.net
Potential future applications for this compound in this field include:
Organic Light-Emitting Diodes (OLEDs): The bromine atom can be replaced through cross-coupling reactions to introduce chromophoric or electron-transporting groups. nih.gov The resulting extended π-conjugated systems could be investigated as emitters or host materials in OLED devices.
Organic Semiconductors: Further functionalization could lead to molecules with suitable frontier molecular orbital energies for use as semiconductors in organic field-effect transistors (OFETs).
Fluorescent Sensors: The pyrimidine scaffold could be incorporated into larger molecules designed to act as fluorescent chemosensors for detecting specific ions or molecules. researchgate.net
The exploration of these avenues could unlock new applications for this versatile chemical scaffold, extending its utility far beyond its current scope.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-(pyrrolidin-3-yl)pyrimidine, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. One approach involves reacting 5-bromo-2-chloropyrimidine with pyrrolidine under basic conditions (e.g., triethylamine in acetonitrile at reflux) . Reaction efficiency depends on:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling yields .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates .
- Temperature control : Reflux conditions (~80–100°C) optimize substitution without thermal degradation .
Side products like dehalogenated pyrimidines can form if reducing agents are present, necessitating purification via column chromatography .
Q. How is this compound characterized structurally, and which analytical techniques are most effective?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-pyrrolidine torsion angle ~10–15°) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.3–8.5 ppm (pyrimidine H) and δ 2.5–3.5 ppm (pyrrolidine H) confirm substitution .
- ¹³C NMR : Signals at ~160 ppm (C-Br) and ~50 ppm (pyrrolidine C-N) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 258.12 (C₉H₁₂BrN₃O) .
- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
Q. What are the typical nucleophilic substitution reactions involving this compound, and what reagents are commonly employed?
- Methodological Answer : The bromine at the 5-position is reactive toward:
- Amines : Primary/secondary amines (e.g., benzylamine) in DMF at 60°C yield 5-amino derivatives .
- Thiols : Thiophenol with K₂CO₃ in THF produces 5-thioether analogs .
- Grignard reagents : Organomagnesium bromides (e.g., MeMgBr) form C-C bonds via Kumada coupling .
Monitoring reaction progress via TLC (hexane/ethyl acetate) ensures complete substitution .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions using this compound to minimize side products?
- Methodological Answer : Optimize:
- Catalyst loading : 2–5 mol% Pd(dba)₂ with ligands like XPhos reduces homocoupling .
- Base selection : K₃PO₄ (over K₂CO₃) minimizes dehalogenation .
- Solvent system : Toluene/water biphasic mixtures improve Suzuki-Miyaura coupling yields .
Side products (e.g., debrominated pyrimidines) are identified via LC-MS and suppressed by degassing to exclude oxygen .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different studies?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Structural validation : Confirm derivative purity (>98% by HPLC) and stereochemistry (via CD spectroscopy) .
- Meta-analysis : Compare IC₅₀ values (e.g., 29–59 µM in anticancer assays) with substituent electronic effects (Hammett σ values) .
For example, methoxy-pyrrolidine derivatives show higher solubility but lower target affinity than non-substituted analogs .
Q. What computational methods predict the reactivity and binding modes of this compound in drug discovery contexts?
- Methodological Answer : Employ:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (C5 bromine is most reactive) .
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; pyrrolidine N-H forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Validate predictions with SPR (surface plasmon resonance) binding assays .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
